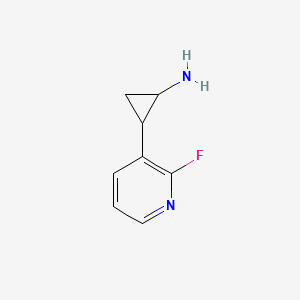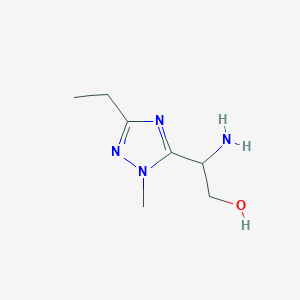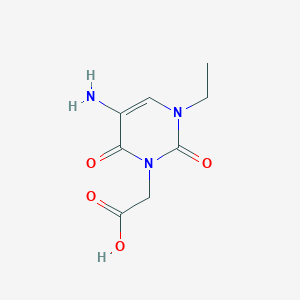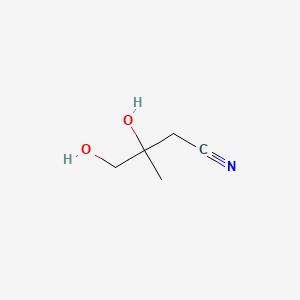
3,4-Dihydroxy-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of 3,4-dihydroxybutanal with hydrogen cyanide in the presence of a base can yield this compound. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: 3,4-Dioxo-3-methylbutanenitrile or 3,4-Dicarboxy-3-methylbutanenitrile.
Reduction: 3,4-Dihydroxy-3-methylbutylamine.
Substitution: 3,4-Dialkoxy-3-methylbutanenitrile or 3,4-Diacyl-3-methylbutanenitrile.
科学的研究の応用
3,4-Dihydroxy-3-methylbutanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,4-Dihydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but with a ketone group instead of a nitrile group.
3,4-Dihydroxybutanenitrile: Lacks the methyl group present in 3,4-Dihydroxy-3-methylbutanenitrile.
3,4-Dihydroxybenzonitrile: Contains an aromatic ring instead of a butane backbone.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitrile groups on a butane backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
3,4-dihydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO2/c1-5(8,4-7)2-3-6/h7-8H,2,4H2,1H3 |
InChIキー |
LTSXNYVOOTXJQP-UHFFFAOYSA-N |
正規SMILES |
CC(CC#N)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


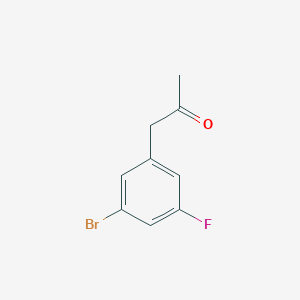
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
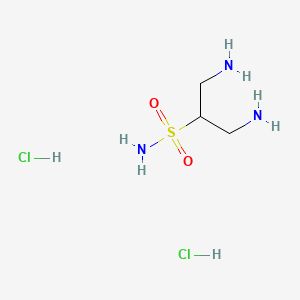
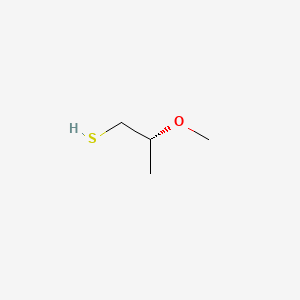
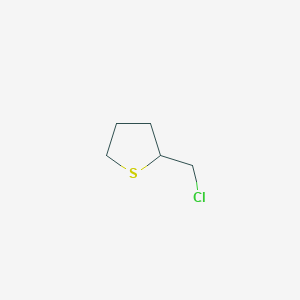


![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
